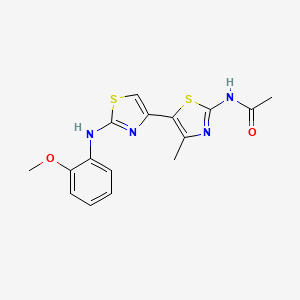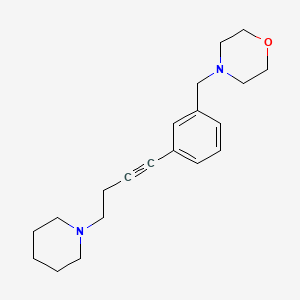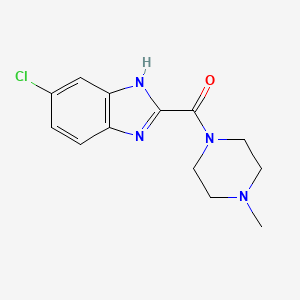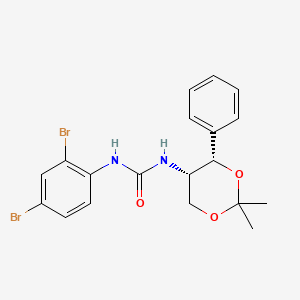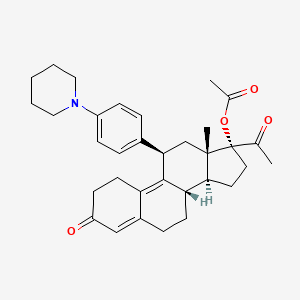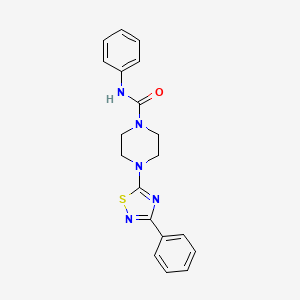
Perfluorodecyl iodide
Overview
Description
Perfluorodecyl iodide is an organic compound with the molecular formula C10F21I. It is a perfluorinated compound, meaning all hydrogen atoms in the decyl chain are replaced by fluorine atoms. This compound is known for its high stability and unique physicochemical properties, such as hydrophobicity and oleophobicity .
Mechanism of Action
Target of Action
Perfluorodecyl iodide is an organic compound with the molecular formula C10F21I . It has been used in the preparation of 3,5-bis(perfluorodecyl)phenylboronic acid, a “green” catalyst for the direct amide condensation reaction . Therefore, its primary target can be considered as the reactants in this condensation reaction.
Mode of Action
Given its use in the preparation of a catalyst for the direct amide condensation reaction , it can be inferred that it interacts with its targets to facilitate this reaction.
Biochemical Pathways
Its role in the synthesis of a catalyst for the direct amide condensation reaction suggests that it may influence pathways involving amide bond formation .
Pharmacokinetics
Given its chemical structure and stability , it can be inferred that these properties would be influenced by its high molecular weight and the presence of the iodine atom.
Result of Action
Its role in the synthesis of a catalyst for the direct amide condensation reaction suggests that it may facilitate the formation of amide bonds .
Biochemical Analysis
Biochemical Properties
Perfluorodecyl iodide plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form halogen bonds with proteins and enzymes, which can influence their activity and stability. For instance, this compound has been used as an interfacial capturer in perovskite solar cells, where it interacts with iodide ions to enhance the stability of the cells . This interaction is crucial for maintaining the efficiency and longevity of the solar cells.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. In cellular systems, this compound can influence cell signaling pathways and gene expression. It has been observed to affect the stability of perovskite solar cells by capturing iodide ions, which can prevent the formation of defects and enhance the overall performance of the cells . Additionally, this compound’s hydrophobic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through halogen bonding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound has been shown to capture and confine iodide ions through halogen bonding, which enhances the stability of perovskite solar cells under various conditions . This mechanism is essential for preventing the degradation of the cells and maintaining their efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that this compound remains stable under normal conditions, but its effectiveness in capturing iodide ions may decrease over extended periods . Long-term exposure to this compound can also lead to changes in cellular function, including alterations in gene expression and cellular metabolism. These temporal effects are important considerations for the use of this compound in various applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with changes in thyroid function and potential toxicity in animal studies . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It has been shown to undergo hydrolysis and other metabolic transformations in biological systems . These metabolic pathways can influence the overall bioavailability and toxicity of this compound, making it important to study its metabolism in detail.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature allows it to accumulate in lipid-rich regions, such as cell membranes and adipose tissue . This distribution pattern can affect the localization and activity of this compound, influencing its overall effectiveness in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is often found in lipid-rich compartments, such as the endoplasmic reticulum and cell membranes . This localization can impact its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is essential for optimizing its use in various biochemical and biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorodecyl iodide can be synthesized through the iodination of perfluorodecane. The reaction typically involves the use of iodine and a suitable solvent under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete iodination .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Perfluorodecyl iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form perfluorodecane.
Oxidation Reactions: It can be oxidized to form perfluorodecanoic acid
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products
Substitution: Products include perfluorodecyl azide, perfluorodecyl cyanide, and perfluorodecyl thiol.
Reduction: The major product is perfluorodecane.
Oxidation: The major product is perfluorodecanoic acid
Scientific Research Applications
Perfluorodecyl iodide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Perfluorodecyl iodide can be compared with other perfluorinated iodides, such as:
- Perfluorohexyl iodide (C6F13I)
- Perfluorooctyl iodide (C8F17I)
- Perfluorododecyl iodide (C12F25I)
These compounds share similar properties, such as high stability and hydrophobicity, but differ in their chain lengths and specific applications. This compound is unique due to its optimal chain length, which balances reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-10-iododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F21I/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWBMXSQHOHKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059974 | |
| Record name | Perfluorodecyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-10-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
423-62-1 | |
| Record name | Perfluorodecyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Henicosafluoro-10-iododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-10-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorodecyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Henicosafluoro-10-iododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)
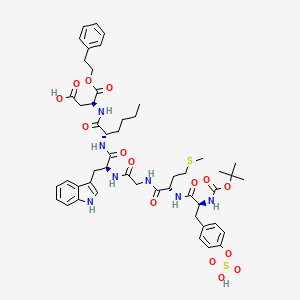
![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)
